

Ethyl 4-amino-1H-pyrrole-2-carboxylate structure and numbering

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-amino-1H-pyrrole-2-carboxylate

Cat. No.: B1584756

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-amino-1H-pyrrole-2-carboxylate**: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore its core structural features, elucidate a robust synthetic pathway, detail its spectroscopic signature, and discuss its application as a key intermediate in the development of novel therapeutic agents.

Molecular Structure and IUPAC Numbering

Ethyl 4-amino-1H-pyrrole-2-carboxylate is a disubstituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The molecule's functionality is dictated by an amino group (-NH₂) at the C4 position and an ethyl carboxylate group (-COOEt) at the C2 position. This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) on the pyrrole scaffold defines its unique reactivity and utility in synthesis.

According to IUPAC nomenclature, the numbering of the pyrrole ring begins at the heteroatom (nitrogen) as position 1 and proceeds around the ring to give the substituents the lowest possible locants. The ester group at position 2 and the amino group at position 4 are explicitly named, leading to the systematic name: **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.

Caption: IUPAC numbering of the **Ethyl 4-amino-1H-pyrrole-2-carboxylate** structure.

Synthesis Protocol

A highly effective method for synthesizing 4-aminopyrrole-2-carboxylates involves the reaction of 4-oxoproline esters with various amines, catalyzed by an acid.[1][2] This approach is noted for its high yields and operational simplicity. The following protocol is adapted from established literature for the synthesis of benzyl esters and is directly applicable for the preparation of the target ethyl ester by using the corresponding ethyl 4-oxoproline starting material.

Experimental Protocol: Synthesis via Catalytic Amination

Objective: To synthesize **Ethyl 4-amino-1H-pyrrole-2-carboxylate** from an ethyl 4-oxoproline precursor.

Materials:

- N-Protected Ethyl 4-oxoproline (1.0 eq)
- Amine source (e.g., ammonia, primary/secondary amine) (1.2 - 2.0 eq)
- p-Toluenesulfonic acid (TsOH) (catalytic amount, ~0.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

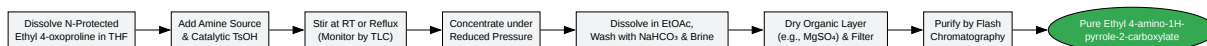
Procedure:

- **Reaction Setup:** To a solution of N-protected ethyl 4-oxoproline in anhydrous THF, add the desired amine and a catalytic amount of p-toluenesulfonic acid (TsOH).

- **Reaction Execution:** Stir the mixture at room temperature or under gentle reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
- **Extraction:** Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the pure **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.

Causality and Self-Validation:

- **Catalyst Choice:** TsOH is an effective acid catalyst that protonates the ketone, activating it for nucleophilic attack by the amine.
- **Solvent:** Anhydrous THF is used to prevent unwanted side reactions involving water.
- **Workup Integrity:** The aqueous wash with sodium bicarbonate is crucial to neutralize the TsOH catalyst and remove any acidic byproducts, preventing potential degradation of the product during concentration and purification.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 4-amino-1H-pyrrole-2-carboxylate**.

Spectroscopic and Physical Data

Characterization of the final compound is essential for confirming its identity and purity. Below is a summary of expected analytical data based on its structure and data from closely related analogs.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Analytical Data	Description
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂
Molecular Weight	154.17 g/mol
Appearance	Expected to be a solid at room temperature. [6]
¹ H NMR	Expected signals for the ethyl group (triplet and quartet), two distinct pyrrole ring protons, and signals for the N-H protons of the ring and the amino group.
¹³ C NMR	Signals corresponding to the ethyl ester carbons, and four distinct aromatic carbons of the pyrrole ring. Typical pyrrole C α and C β chemical shifts are ~120 ppm and ~110 ppm, respectively. [5]
IR Spectroscopy	Characteristic peaks for N-H stretching (amine and pyrrole, ~3400-3200 cm ⁻¹), C=O stretching (ester, ~1700 cm ⁻¹), and C-N stretching.
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight.

Reactivity and Chemical Properties

The chemical behavior of **Ethyl 4-amino-1H-pyrrole-2-carboxylate** is governed by its three key functional components: the aromatic pyrrole ring, the C4-amino group, and the C2-ethyl ester.

- **Pyrrole Ring:** As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. However, the positions are already substituted, making further ring reactions less common than transformations of the existing functional groups.

- **Amino Group:** The primary amine at the C4 position is a key reactive handle. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents. This versatility is a primary reason for its utility as a synthetic intermediate.
- **Ester Group:** The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides via reaction with amines. This allows for the construction of pyrrole-2-carboxamide scaffolds, which are prevalent in many bioactive molecules.^{[7][8]}

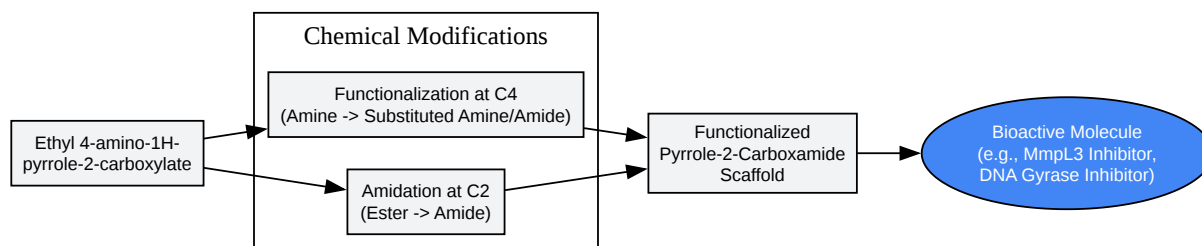
Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[7][9]} **Ethyl 4-amino-1H-pyrrole-2-carboxylate** serves as a valuable building block for creating more complex molecules with therapeutic potential.

Key Application: Synthesis of Antimicrobial Agents

The pyrrole-2-carboxamide moiety is a critical pharmacophore found in potent antibacterial agents.^[10] This structural unit is crucial for binding to the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV.

Furthermore, recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in *Mycobacterium tuberculosis*.^[8] The synthesis of these inhibitors often starts with a functionalized pyrrole core, such as **Ethyl 4-amino-1H-pyrrole-2-carboxylate**, where the amino and ester groups serve as anchor points for building out the final complex molecule. For example, the ester can be converted to an amide to form the core scaffold, while the amino group can be modified or used to attach other pharmacophoric elements.



[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in medicinal chemistry workflows.

Conclusion

Ethyl 4-amino-1H-pyrrole-2-carboxylate is a strategically important heterocyclic compound. Its well-defined structure, accessible synthesis, and versatile reactive handles make it an invaluable tool for researchers and scientists in drug development. Its proven utility in constructing potent antimicrobial agents highlights its significance and ensures its continued relevance in the search for new and effective therapeutics.

References

- Durcik, M. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.
- Mohd Fazli, M. F. et al. (2024). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData.
- Alper, P. B. et al. (2004). An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Cowen, S. D. et al. (2010). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Crystal Structure Communications.
- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
- Grozav, A. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Wang, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Alper, P. B. et al. (2004). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters.
- PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
- Găman, A. M. et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. An effective new synthesis of 4-aminopyrrole-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]
- 6. Ethyl 1H-pyrrole-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Ethyl 4-amino-1H-pyrrole-2-carboxylate structure and numbering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584756#ethyl-4-amino-1h-pyrrole-2-carboxylate-structure-and-numbering\]](https://www.benchchem.com/product/b1584756#ethyl-4-amino-1h-pyrrole-2-carboxylate-structure-and-numbering)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com